molecular formula C17H10F4NOP B377475 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine

4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine

Cat. No.: B377475
M. Wt: 351.23g/mol
InChI Key: QZIAMNCKZIRGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a tetrafluoropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine typically involves the reaction of diphenylphosphine oxide with a tetrafluoropyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution on the tetrafluoropyridine ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile or redox reagent used. For example, substitution with an amine would yield an aminopyridine derivative, while reduction of the diphenylphosphoryl group could yield a phosphine oxide .

Scientific Research Applications

4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine involves its interaction with various molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the tetrafluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is unique due to the combination of the diphenylphosphoryl group and the tetrafluoropyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

Molecular Formula

C17H10F4NOP

Molecular Weight

351.23g/mol

IUPAC Name

4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine

InChI

InChI=1S/C17H10F4NOP/c18-13-15(14(19)17(21)22-16(13)20)24(23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

QZIAMNCKZIRGPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F

Origin of Product

United States

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